5-(Boc-amino)-thiazole-4-carboxylic acid
Description
5-(Boc-amino)-thiazole-4-carboxylic acid (CAS 864436-94-2) is a thiazole-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a carboxylic acid moiety at the 4-position of the thiazole ring. The Boc group serves as a critical protecting agent for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step organic syntheses . This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the development of anticancer and antimicrobial agents. Its structure allows for versatile derivatization, facilitating the creation of analogs with tailored biological properties .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-6-5(7(12)13)10-4-16-6/h4H,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJLZPMJYRHYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168147 | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864436-94-2 | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864436-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)-thiazole-4-carboxylic acid typically involves the protection of the amino group with a Boc group followed by the formation of the thiazole ring. One common method involves the reaction of a thiazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions are usually mild, and the product can be purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Boc-amino)-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
Chemical Properties and Structure
5-(Boc-amino)-thiazole-4-carboxylic acid has the molecular formula and a molecular weight of approximately 244.27 g/mol. Its structure includes a thiazole ring, which is known for contributing to the biological activity of various compounds. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, facilitating further chemical modifications during synthesis.
Research indicates that thiazole-containing compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with thiazole moieties have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .
- Anticancer Properties : Several studies highlight the cytotoxic effects of thiazole derivatives on cancer cell lines, suggesting their potential use in cancer therapies .
- Antiviral Effects : Thiazole derivatives have been evaluated for their activity against viral infections, showcasing promising results in inhibiting viral replication .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds similar to this compound showed potent activity against Gram-positive bacteria. This study suggests that modifications to the thiazole ring can enhance antibacterial efficacy .
Applications in Drug Development
The applications of this compound extend into several domains:
- Pharmaceutical Chemistry : Its derivatives are being explored as potential leads for new antibiotics and anticancer agents.
- Biochemical Research : The compound serves as a building block for synthesizing more complex molecules used in biological assays and drug screening processes.
Mechanism of Action
The mechanism of action of 5-(Boc-amino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions . The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives with carboxylic acid and amino-protecting groups are widely explored in medicinal chemistry. Below is a detailed comparison of 5-(Boc-amino)-thiazole-4-carboxylic acid with structurally related compounds, focusing on substituent positions, functional groups, and biological activities.
Structural and Functional Group Comparisons
Biological Activity
5-(Boc-amino)-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its Boc (tert-butyloxycarbonyl) protected amino group and carboxylic acid functionality, is being explored for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N₃O₃S, and its structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for biological assays.
Biological Activity Overview
Research has indicated that thiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Recent studies have shown that thiazole derivatives can possess significant antimicrobial properties. For instance, modifications to the thiazole core have been linked to increased efficacy against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (µg/ml) |
|---|---|---|
| This compound | M. tuberculosis | TBD |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis | 0.06 |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | 0.95 |
Anticancer Activity
Thiazoles have also been investigated for their anticancer properties. A study highlighted that certain thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. For example, compounds with specific substitutions on the thiazole ring showed enhanced activity against human glioblastoma and melanoma cells .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µg/ml) |
|---|---|---|
| Compound 9 | U251 (glioblastoma) | 1.61 ± 1.92 |
| Compound 10 | WM793 (melanoma) | 1.98 ± 1.22 |
| This compound | TBD | TBD |
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, studies have indicated that compounds similar to this compound can inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation by binding to their active sites .
Case Studies
- Antitubercular Agents : A series of thiazole derivatives were synthesized and tested against M. tuberculosis. The most potent compound exhibited an MIC significantly lower than traditional treatments like isoniazid (INH), suggesting potential for new drug development .
- Anticancer Research : Thiazoles have been evaluated in various cancer models, showing selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
